molecular formula C22H19FN4O2S B11421483 N-{3-[(4-fluorobenzyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(4-fluorobenzyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11421483
M. Wt: 422.5 g/mol
InChI Key: QTYVTUHMSZLQJQ-UHFFFAOYSA-N
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Description

N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoxaline ring, along with the sulfonamide group, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with 2-chloroquinoxaline under basic conditions to form the intermediate N-(4-fluorophenylmethyl)quinoxalin-2-amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)methyl-3-(quinoxalin-2-yl)amino]benzamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Quinoxaline derivatives like Olaquindox and Echinomycin

Uniqueness

N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of the quinoxaline ring and sulfonamide group. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H19FN4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H19FN4O2S/c1-15-6-12-18(13-7-15)30(28,29)27-22-21(24-14-16-8-10-17(23)11-9-16)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25)(H,26,27)

InChI Key

QTYVTUHMSZLQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F

Origin of Product

United States

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